
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (CPSA) is an organic compound with a wide range of applications in the fields of organic synthesis, drug development, and medical research. CPSA is a versatile molecule that is used as a starting material for the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
1. Synthesis of Pyrazoles
Vinyl phenyl sulfone, including derivatives like 3-(phenylsulfonyl)acrylonitrile, reacts with diphenyldiazomethane to form 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. These are then converted into 3,3-diphenyl-3H-pyrazoles, significant for their potential applications in pharmaceutical and material science fields (Vasin et al., 2015).
2. Organic Solar Cells
A derivative of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile, namely 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile (CPCPFA), has been synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its photovoltaic performance and optical properties indicate its potential in renewable energy technology (Kazici et al., 2016).
3. Inhibition of Human Heart Chymase
3-(Phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, related to 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile, have been synthesized and evaluated for their potential to inhibit human heart chymase. This enzyme plays a crucial role in cardiovascular diseases, making these derivatives important for medicinal chemistry (Niwata et al., 1997).
4. Synthesis of Novel Insecticidal Agents
The synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, through the interaction with acrylonitrile derivatives, has shown potential insecticidal efficacy against pests like Spodoptera littoralis. These findings are critical for agricultural sciences and pest control strategies (Rashid et al., 2021).
5. Anticancer Applications
Certain derivatives of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile have been synthesized and evaluated for their anticancer properties. These compounds exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as novel anticancer agents (Li et al., 2018).
6. Nonlinear Optical Limiting
Derivatives of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile have been synthesized and characterized for nonlinear optical limiting, relevant for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWGNZCCQXAFY-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129200-98-2 | |
| Record name | 3-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)-2-PROPENENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



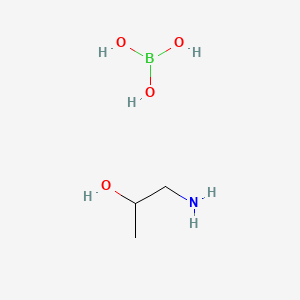

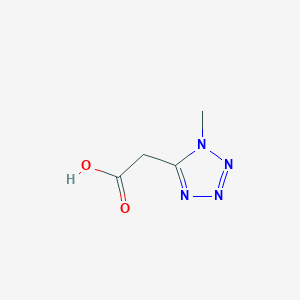
![3-Phenyl-1-[(3R)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B1633650.png)
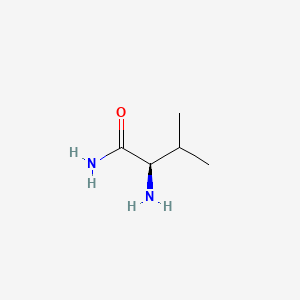

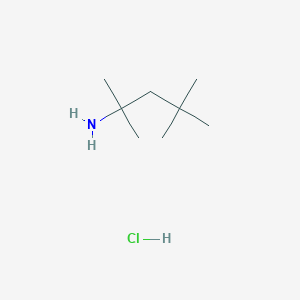

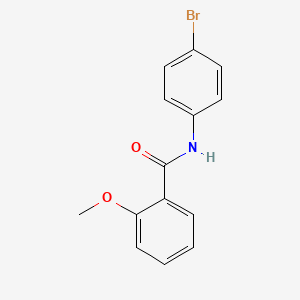

![3-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B1633674.png)

![N-[2-(diethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1633679.png)
